molecular formula C17H16ClNO3 B2614186 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate CAS No. 1209579-21-4

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Cat. No.: B2614186
CAS No.: 1209579-21-4
M. Wt: 317.77
InChI Key: FIJFBURIVHGHMF-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorobenzylamino group attached to an oxoethyl chain, which is further esterified with 2-methylbenzoic acid

Scientific Research Applications

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action. This could lead to new applications in fields such as medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves a multi-step process. One common method starts with the chlorination of benzyl alcohol to produce 3-chlorobenzyl chloride. This intermediate is then reacted with an amine to form 3-chlorobenzylamine. The next step involves the acylation of 3-chlorobenzylamine with 2-methylbenzoic acid chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)amino)-2-oxoethyl benzoate
  • 2-((3-Chlorobenzyl)amino)-2-oxoethyl 4-methylbenzoate
  • 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylbenzoate

Uniqueness

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is unique due to the specific positioning of the methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12-5-2-3-8-15(12)17(21)22-11-16(20)19-10-13-6-4-7-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJFBURIVHGHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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